
レリセトロン
概要
説明
レリセトロンは、強力な制吐作用で知られる化学化合物です。 化学療法や放射線療法によって誘発される悪心や嘔吐、特にそれらを予防する効果的なセロトニン5-HT3受容体拮抗薬として作用します 。 レリセトロンの化学式はC18H20N4で、ベンゾイミダゾール誘導体のクラスに属します .
科学的研究の応用
Antiemetic Properties
Lerisetron has been extensively studied for its antiemetic effects, particularly in the context of chemotherapy-induced nausea and vomiting. As a 5-HT3 receptor antagonist, it blocks serotonin receptors in the gastrointestinal tract and central nervous system, effectively reducing emesis.
- Clinical Trials : A study involving healthy volunteers demonstrated that a 40 mg oral dose of Lerisetron inhibited emesis in all subjects tested, showcasing its potential as a reliable antiemetic agent .
Study | Dose (mg) | Outcome |
---|---|---|
Healthy Volunteers | 40 | Complete inhibition of emesis |
Antimalarial Activity
Recent research has highlighted Lerisetron's potential as an antimalarial agent. In high-throughput screening against Plasmodium falciparum, Lerisetron and its analogues exhibited significant activity.
- In Vitro Studies : Lerisetron demonstrated an IC50 value of 0.81 μM against the NF54 strain of P. falciparum, with some analogues showing even higher potency (IC50 values as low as 0.054 μM) .
Compound | IC50 (μM) | Strain |
---|---|---|
Lerisetron | 0.81 | NF54 |
Analogue 3 | 0.054 | K1 |
Supportive Care in Cancer Treatment
Lerisetron has been utilized in clinical trials aimed at managing nausea and vomiting associated with cancer treatments, particularly in patients undergoing chemotherapy for testicular germ cell tumors .
- Efficacy in Cancer Patients : The drug was found to significantly reduce the occurrence of nausea, improving the quality of life for patients undergoing intensive treatment regimens.
Structure-Activity Relationship Studies
Research into the structure-activity relationships (SAR) of Lerisetron and its derivatives has led to the identification of compounds with enhanced biological activities.
- Benzimidazole Derivatives : Studies have synthesized various benzimidazole derivatives, assessing their activity against P. falciparum and other pathogens, revealing insights into how structural modifications can enhance efficacy .
Safety Profile and Cardiotoxicity Concerns
Despite its promising applications, concerns regarding cardiotoxicity have emerged due to Lerisetron's inhibition of the hERG potassium channel, which is critical for cardiac repolarization.
- Toxicological Assessments : Ongoing research focuses on mitigating these risks by developing safer analogues with improved therapeutic profiles while maintaining efficacy against targeted conditions .
Case Study 1: Chemotherapy-Induced Nausea
A double-blind randomized trial evaluated Lerisetron's effectiveness in preventing nausea among patients receiving cisplatin-based chemotherapy. Results indicated that patients administered Lerisetron experienced significantly fewer episodes of nausea compared to those receiving a placebo.
Case Study 2: Malaria Treatment
In a preclinical model using mice infected with Plasmodium berghei, Lerisetron analogues demonstrated substantial reductions in parasitemia levels, indicating potential for further development as an antimalarial treatment.
作用機序
レリセトロンは、セロトニン5-HT3受容体に結合して遮断することにより効果を発揮します。この作用は、悪心や嘔吐を引き起こす神経伝達物質であるセロトニンの結合を防ぎます。 これらの受容体を阻害することにより、レリセトロンは吐き気反応を効果的に軽減します 。 関与する分子標的には、中枢神経系と末梢神経系にある5-HT3受容体があります .
類似の化合物:
オンダンセトロン: 制吐剤として使用される別の5-HT3受容体拮抗薬。
グラニセトロン: レリセトロンと同様に、化学療法による悪心や嘔吐の予防に使用されます。
パロノセトロン: より長い半減期と5-HT3受容体への高い結合親和性で知られています.
レリセトロンの独自性: レリセトロンは、合成アナログと部位特異的変異誘発を使用して詳細に研究されてきた、5-HT3受容体との特異的な結合相互作用のためにユニークです 。 さらに、潜在的な抗マラリア特性と、その送達のための経皮治療システムの開発により、他の類似化合物と区別されます .
生化学分析
Biochemical Properties
Lerisetron interacts with the 5-HT3 receptor, a type of serotonin receptor . It is part of a benzimidazole chemical series and has shown potency against the asexual blood and liver stages of the malaria parasite . Lerisetron’s biochemical activity is primarily due to its ability to bind to these receptors and inhibit their function .
Cellular Effects
Lerisetron has a significant impact on various types of cells and cellular processes. It influences cell function by inhibiting the 5-HT3 receptor, which plays a crucial role in nausea and vomiting, particularly in patients undergoing chemotherapy . By blocking this receptor, Lerisetron can alleviate these symptoms.
Molecular Mechanism
The molecular mechanism of Lerisetron involves its interaction with the 5-HT3 receptor. As an antagonist, it binds to this receptor and inhibits its function . This binding interaction is crucial for Lerisetron’s antiemetic effects.
Temporal Effects in Laboratory Settings
It is known that Lerisetron has a potent and long-lasting antiemetic effect .
Dosage Effects in Animal Models
In animal models, the effects of Lerisetron have been observed to vary with different dosages. A study conducted on dogs showed that Lerisetron effectively inhibited radiation-induced emesis .
Metabolic Pathways
This metabolite is extensively formed in the body but is quickly eliminated .
Transport and Distribution
It is known that Lerisetron is extensively formed in the body but is quickly eliminated .
準備方法
合成経路と反応条件: レリセトロンは、ベンゾイミダゾール誘導体の形成を含む複数段階のプロセスによって合成できます。 一般的な方法の1つは、トリ酢酸ナトリウムホウ水素化物と酢酸の存在下で、ベンゼン-1,2-ジアミンとイソニコチナルデヒドを反応させ、続いて環化と塩素化の工程を行うものです .
工業的製造方法: 工業的には、レリセトロンは通常、経皮治療システム(TTS)を使用して調製されます。このシステムは、裏打ち層、活性物質を含む感圧接着剤層、取り外し可能な保護層で構成されています。 この方法により、レリセトロンが皮膚から制御され持続的に放出されます .
化学反応の分析
反応の種類: レリセトロンは、以下を含むさまざまな化学反応を起こします。
酸化: レリセトロンは酸化されてヒドロキシ誘導体を生成する可能性があります。
還元: 還元反応はニトロ基をアミンに変換できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムは、しばしば還元剤として使用されます。
主要な生成物: これらの反応から生成される主要な生成物には、さまざまな置換されたベンゾイミダゾール誘導体が含まれ、これらは異なる薬理作用を示す可能性があります .
類似化合物との比較
Ondansetron: Another 5-HT3 receptor antagonist used as an antiemetic.
Granisetron: Similar to Lerisetron, it is used to prevent nausea and vomiting caused by chemotherapy.
Palonosetron: Known for its longer half-life and higher binding affinity to the 5-HT3 receptor.
Uniqueness of Lerisetron: Lerisetron is unique due to its specific binding interactions with the 5-HT3 receptor, which have been studied in detail using synthetic analogs and site-directed mutagenesis . Additionally, its potential antimalarial properties and the development of a transdermal therapeutic system for its delivery further distinguish it from other similar compounds .
生物活性
Lerisetron, a benzimidazole derivative, is primarily known as a potent antagonist of the 5-HT3 receptor, commonly used in the clinical management of nausea and vomiting. Recent studies have expanded its biological activity profile, revealing potential applications beyond its initial antiemetic use. This article delves into the biological activity of Lerisetron, focusing on its mechanisms, analogs with antimalarial properties, and relevant case studies.
Lerisetron functions as a selective antagonist of the 5-HT3 receptor, which is involved in mediating nausea and vomiting responses. The compound's binding affinity to this receptor is influenced by specific functional groups within its structure. Research indicates that the N-benzyl group plays a critical role in its interaction with the receptor, significantly affecting its binding affinity. Removal of this group results in an approximately 80-fold decrease in affinity, underscoring its importance in receptor interaction .
Binding Affinity Data
The following table summarizes the binding affinities (K_i values) of Lerisetron and its analogs to the 5-HT3 receptor:
Compound | K_i (nM) | Change in Affinity |
---|---|---|
Lerisetron | 0.2 ± 0.03 | - |
Analog 1 | 130 ± 28 | Increased by 160-fold |
Analog 2 | Not specified | Increased by 17-fold |
These findings suggest that while Lerisetron retains strong competitive antagonist properties, modifications to its structure can significantly alter its efficacy .
Antimalarial Properties
Recent investigations have identified Lerisetron and its analogs as potential candidates for treating malaria. A phenotypic screening against Plasmodium falciparum revealed that certain analogs exhibit promising antiplasmodial activity with IC50 values indicating effective inhibition:
Compound | IC50 (μM) | Strain |
---|---|---|
Lerisetron | 0.81 | NF54 |
Methyl-Analog | 0.098 | NF54 |
Chloro-Analog | 0.062 | K1 (multidrug-resistant) |
Chloro-Analog | 0.054 | NF54 (drug-sensitive) |
These compounds demonstrated not only in vitro efficacy but also showed positive results in vivo against malaria models, suggesting their potential as therapeutic agents .
Case Studies and Clinical Trials
- Antiemetic Effects : Clinical trials have established Lerisetron's effectiveness in managing radiation-induced emesis in canine models. In these studies, dogs treated with Lerisetron exhibited significant reductions in vomiting episodes compared to control groups .
- Supportive Care in Cancer : Lerisetron has been evaluated for its role in supportive care for patients undergoing chemotherapy for testicular germ cell tumors. Its ability to mitigate nausea and vomiting has made it a valuable component of treatment regimens .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have provided insights into how modifications to Lerisetron's chemical structure can enhance or diminish its biological activity. For instance, the introduction of various substituents on the benzimidazole ring has been shown to impact both binding affinity and antimalarial potency:
- Substituents on Ring A : Electron-donating groups have been associated with increased activity.
- Linker Variations : The introduction of spacers between functional groups has allowed for different conformations that enhance interaction with target receptors.
特性
IUPAC Name |
1-benzyl-2-piperazin-1-ylbenzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4/c1-2-6-15(7-3-1)14-22-17-9-5-4-8-16(17)20-18(22)21-12-10-19-11-13-21/h1-9,19H,10-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWDCRQZITYKDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3N2CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90162368 | |
Record name | Lerisetron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90162368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143257-98-1 | |
Record name | Lerisetron | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=143257-98-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lerisetron [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143257981 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lerisetron | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12964 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lerisetron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90162368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzyl-2-(piperazin-1-yl)-1H-1,3-benzodiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LERISETRON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q36R82SXRG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。